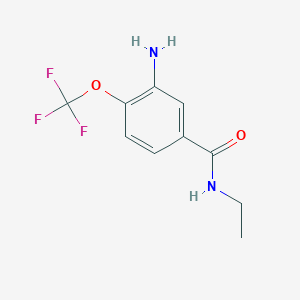

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide

CAS No.:

Cat. No.: VC13513767

Molecular Formula: C10H11F3N2O2

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F3N2O2 |

|---|---|

| Molecular Weight | 248.20 g/mol |

| IUPAC Name | 3-amino-N-ethyl-4-(trifluoromethoxy)benzamide |

| Standard InChI | InChI=1S/C10H11F3N2O2/c1-2-15-9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16) |

| Standard InChI Key | BHPZNSZHHVDBDS-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |

| Canonical SMILES | CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core (C₆H₅CONH₂) modified with three key substituents:

-

N-ethyl group: A two-carbon alkyl chain attached to the amide nitrogen.

-

3-amino group: A primary amine (–NH₂) at the meta position of the benzene ring.

-

4-trifluoromethoxy group: A trifluoromethoxy (–OCF₃) moiety at the para position.

This configuration combines electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups, creating a polarized aromatic system that influences reactivity and intermolecular interactions .

Physicochemical Parameters

While experimental data for the exact compound are scarce, estimates can be derived from structurally similar molecules:

The trifluoromethoxy group significantly enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability in pharmacological contexts.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be conceptualized as arising from three key building blocks:

-

Benzene ring: Functionalized with amino and trifluoromethoxy groups.

-

Amide linkage: Formed between the aromatic carboxylic acid and ethylamine.

-

Trifluoromethoxy introduction: Requires specialized fluorination reagents.

Proposed Synthesis Route

A plausible multi-step synthesis could involve:

Step 1: Nitration and Trifluoromethoxylation

-

Starting material: 4-hydroxybenzoic acid.

-

Nitration at position 3 using HNO₃/H₂SO₄ to yield 3-nitro-4-hydroxybenzoic acid.

-

Trifluoromethoxylation via OCF₃ introduction using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions .

Step 2: Reduction of Nitro Group

-

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 3-amino-4-(trifluoromethoxy)benzoic acid .

Step 3: Amide Formation

-

Activation of the carboxylic acid as an acid chloride (SOCl₂) followed by reaction with ethylamine to form the final amide .

Step 4: Purification

-

Recrystallization from ethanol/water or chromatography on silica gel.

Biological Activity and Mechanisms

Hypothesized Targets

Based on structural analogs, 3-amino-N-ethyl-4-(trifluoromethoxy)benzamide may interact with:

Enzyme Systems

-

Cyclooxygenase-2 (COX-2): Fluorinated benzamides often exhibit anti-inflammatory activity via COX-2 inhibition.

-

Histone Deacetylases (HDACs): The amino group could coordinate zinc in HDAC active sites, similar to vorinostat derivatives .

Receptor Targets

-

G Protein-Coupled Receptors (GPCRs): The trifluoromethoxy group may enhance binding to amineergic receptors (e.g., serotonin 5-HT₃).

Structure-Activity Relationships (SAR)

Key structural features influencing activity:

Challenges and Future Directions

Synthetic Hurdles

-

Trifluoromethoxylation Efficiency: Current methods for –OCF₃ introduction suffer from low yields (<50%) .

-

Amino Group Protection: Requires careful deprotection to avoid side reactions during synthesis.

Biological Testing Priorities

-

In vitro cytotoxicity screening against NCI-60 cell lines.

-

Pharmacokinetic profiling of absorption/distribution properties.

-

Target identification via protein affinity chromatography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume